molecular formula C19H21N3O5S B2797736 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896275-48-2

4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2797736
CAS No.: 896275-48-2
M. Wt: 403.45
InChI Key: COSDWOFECOBWQA-UHFFFAOYSA-N
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Description

4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery. This compound features a benzamide core, a structure recognized as a privileged scaffold in the development of bioactive molecules . The integration of the pyrrolidine moiety and the tosyl (p-toluenesulfonyl) protecting group is a common strategy in pharmaceutical research to modulate the compound's physicochemical properties, bioavailability, and interaction with biological targets . Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities in research settings, serving as key intermediates or active scaffolds in the development of inhibitors for various enzymes, including histone deacetylases . The structural elements of this compound—particularly the benzamide core and the pyrrolidine ring—are frequently found in molecules investigated for their potential effects on the central nervous system, as well as for antimicrobial and antiproliferative properties . The nitro group on the benzoyl ring provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop more potent or selective analogs. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-14-4-10-18(11-5-14)28(26,27)21-12-2-3-17(21)13-20-19(23)15-6-8-16(9-7-15)22(24)25/h4-11,17H,2-3,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSDWOFECOBWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the tosylated pyrrolidine derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The benzamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-amino-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tosyl group and benzamide moiety can also interact with specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and biological distinctions between 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide and related benzamide derivatives:

Compound Name Structural Highlights Biological Activity/Properties Key References
This compound Tosyl-pyrrolidine side chain; nitrobenzamide core N/A (structural analysis suggests potential protease or kinase inhibition due to sulfonamide group)
4-Nitro-N-(2-chloro-6-methylphenyl)benzamide Chloro-methylphenyl substituent Antiseizure activity (3× more potent than phenytoin in MES test)
4-Nitro-N-(5-nitrothiazol-2-yl)benzamide (NTB) Nitrothiazole heterocycle Antikinetoplastid (IC₅₀: 1.2 μM against Trypanosoma cruzi)
4-Nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide Oxadiazole-phenyl hybrid scaffold Synthetic intermediate; IR 1680 cm⁻¹ (C=O), 1348 cm⁻¹ (NO₂)
4-Nitro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole with p-methylphenyl group Molecular weight: 340.36 g/mol; no reported bioactivity
4-Nitro-N-(thiazol-2-yl)benzamide Thiazole substituent Precursor for Nav1.3 sodium channel inhibitors (e.g., compound 19)
4-Bromo-N-(2-nitrophenyl)benzamide Bromo-nitro dual substituents Structural parameters compared to 4MNB (bond lengths: C=O 1.221 Å)

Structural and Functional Group Analysis

  • Nitrobenzamide Core : The para-nitro group is conserved across all compounds, enhancing electrophilicity and enabling interactions with biological targets via hydrogen bonding or π-stacking .
  • Side Chain Diversity :
    • The tosyl-pyrrolidine group in the target compound introduces steric bulk and sulfonamide-mediated solubility, contrasting with smaller substituents (e.g., chloro-methylphenyl in ).
    • Heterocyclic Moieties : Thiazole (), oxadiazole (), and thiadiazole () groups improve metabolic stability and target affinity in antiparasitic or antimicrobial contexts.

Physicochemical Properties

  • Solubility: The tosyl group in the target compound may enhance aqueous solubility compared to non-sulfonylated analogues (e.g., reports m.p. 195–197°C for oxadiazole derivatives).
  • Thermal Stability : Melting points vary widely; nitro-thiadiazole derivatives () lack reported values, while oxadiazole analogues show higher thermal stability .

Q & A

Q. What SAR approaches elucidate the role of the tosyl group in bioactivity?

  • Methodology :
  • Analog Synthesis : Replace tosyl with mesyl, nosyl, or acyl groups to evaluate steric/electronic effects on potency .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Notes

  • Structural Analogues : FAQs derived from studies on nitrobenzamides, tosyl-pyrrolidines, and related heterocycles .
  • Methodological Rigor : Emphasis on replicable protocols and statistical validation aligns with NIH and IUCr standards .

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